molecular formula C4H2Br2O3 B7908322 2,3-Dibromo-3-formylacrylic acid

2,3-Dibromo-3-formylacrylic acid

Cat. No.: B7908322
M. Wt: 257.86 g/mol
InChI Key: NCNYEGJDGNOYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-3-formylacrylic acid is a useful research compound. Its molecular formula is C4H2Br2O3 and its molecular weight is 257.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Multicomponent Reactions : 2,3-Dibromo-3-formylacrylic acid is involved in multicomponent reactions. For instance, reactions between 2-formylbenzoic acid, various anilines, and HCN result in the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones, indicating its role in synthesizing complex organic compounds (Opatz & Ferenc, 2005).

  • Polarographic Investigation : The tautomeric transformations of β-formylacrylic acid and the hydrolysis of its derivatives have been studied polarographically, highlighting its importance in understanding chemical equilibria and reaction mechanisms (Kuzovnikova et al., 1974).

  • Organic Synthesis : It plays a role in the synthesis of α-formylpyrrole derivatives, as demonstrated in an iron-mediated oxidation/formylation reaction. This showcases its utility in synthesizing structurally sophisticated organic compounds (Zhang et al., 2014).

  • Carbon Monoxide Generation : this compound derivatives have been used for instant carbon monoxide generation at room temperature, which is then applied in palladium-catalyzed aminocarbonylation chemistry (Veryser et al., 2016).

  • Vapor Generation in Analytical Chemistry : It's involved in the high-efficiency generation of volatile iron compounds for use in inductively coupled plasma optical emission spectrometry (Zheng et al., 2010).

  • Functional Polymer Synthesis : It acts as a precursor in the synthesis of functional polymers, indicating its role in materials science (Ranucci et al., 1999).

  • Biological and Pharmaceutical Applications : Derivatives of this compound have been used in the field of antibacterials, drug development, and in properties like fluorescence and magnetism (Nie Xiao-yan, 2012).

  • Fuel Cell Technology : In the context of hydrogen energy and fuel cell applications, formic acid derivatives, related to this compound, have been studied for their potential as renewable chemical hydrogen storage systems (Singh et al., 2016).

Properties

IUPAC Name

2,3-dibromo-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYEGJDGNOYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.